Choline gluconate

Übersicht

Beschreibung

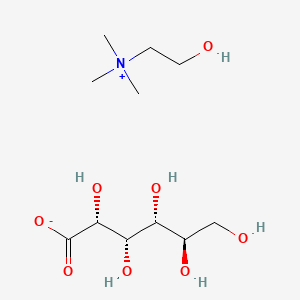

Choline gluconate is a useful research compound. Its molecular formula is C11H25NO8 and its molecular weight is 299.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Choline gluconate is a compound that combines choline, an essential nutrient, with gluconic acid. This compound has garnered attention for its potential biological activities, particularly in the context of metabolism, neurological function, and therapeutic applications. This article explores the biological activity of this compound, presenting data from various studies, case analyses, and relevant findings.

1. Overview of Choline and Gluconate

Choline is a water-soluble nutrient that plays a critical role in several physiological functions, including cell membrane integrity, neurotransmitter synthesis (acetylcholine), and lipid metabolism. It is essential for brain health and development.

Gluconate , derived from gluconic acid, serves as a carrier for various ions and nutrients in biological systems. It is often used in medical formulations to enhance the solubility and bioavailability of compounds.

This compound’s biological activity primarily stems from its components:

- Choline Transport : Research indicates that choline is transported across cell membranes by specific transporters such as the SLC44A1 (CTL1) transporter. This transport is crucial for maintaining cellular choline levels and supporting metabolic processes .

- Neurological Effects : Choline is vital for the synthesis of acetylcholine, a neurotransmitter involved in muscle control and cognitive functions. Studies have shown that adequate choline levels can enhance memory and cognitive performance .

3.1 Clinical Studies on Choline Intake

Several studies have investigated the impact of dietary choline intake on health outcomes:

- Dibaba et al. (2020) : A study involving 13,440 participants found no significant association between dietary choline intake and the risk of type 2 diabetes mellitus (T2DM) among men, while a modest increase in risk was observed among women .

- Greenberg et al. (2021) : In a cohort of 46,263 postmenopausal women, higher choline intake was correlated with an increased risk of developing T2DM (HR 1.30) .

These findings suggest that while choline is essential for health, excessive intake may have adverse effects for certain populations.

3.2 Effects on Mitochondrial Function

Choline deficiency has been linked to impaired mitochondrial function. A study indicated that reduced choline levels led to decreased oxygen consumption and altered membrane compositions in cells . Conversely, supplementation with choline improved mitochondrial function and cellular metabolism.

4. Therapeutic Applications

This compound has potential therapeutic applications:

- Nutritional Supplementation : Given its role in supporting cognitive function and metabolic processes, this compound is often included in dietary supplements aimed at enhancing brain health.

- Cancer Therapy : Research suggests that gluconate may enhance the efficacy of certain chemotherapy agents by facilitating ion transport into cancer cells . For instance, zinc gluconate has shown promise in improving treatment outcomes in children with acute lymphoblastic leukemia when used alongside standard chemotherapy protocols .

5. Summary Table of Key Findings

| Study/Research | Key Findings | Population | |

|---|---|---|---|

| Dibaba et al. (2020) | No significant link between choline intake and T2DM risk in men; modest increase in women | 13,440 adults aged 45–64 | Choline intake may require gender-specific considerations |

| Greenberg et al. (2021) | Higher choline intake associated with increased T2DM risk | 46,263 postmenopausal women | Suggests potential adverse effects of high choline consumption |

| Schenkel et al. (2014) | Choline supplementation improved mitochondrial function | Cell culture studies | Supports therapeutic use of choline in metabolic disorders |

| Zinc Gluconate Study | Enhanced chemotherapy effectiveness in leukemia treatment | Children with acute lymphoblastic leukemia | Indicates potential for gluconate as an adjuvant therapy |

6. Conclusion

This compound exhibits significant biological activity through its role in enhancing choline availability for critical metabolic processes and neurological functions. While it holds promise as a dietary supplement and therapeutic agent, further research is necessary to fully understand its implications on health outcomes and optimal dosing strategies.

Future studies should focus on elucidating the mechanisms by which this compound influences metabolic pathways and its potential interactions with other therapeutic agents to maximize its benefits while minimizing risks.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Recent studies have indicated that gluconate, including its derivative choline gluconate, may have potential anti-cancer properties. Research has suggested that gluconate can act as a carrier for other therapeutic agents, enhancing their efficacy in cancer treatments. For instance:

- Combination Therapy : In pediatric cases of acute lymphoblastic leukemia, the administration of zinc gluconate (which includes gluconate) alongside chemotherapy resulted in significant improvements in treatment outcomes. Patients exhibited complete remission of bone marrow blasts when treated with zinc gluconate during chemotherapy .

- Diagnostic Use : this compound has been used in conjunction with technetium-99m (99mTc) for imaging malignant tumors. This application demonstrated greater sensitivity and accuracy compared to traditional radiographic techniques, aiding in distinguishing between benign and malignant lesions .

Neurological Health

Choline is crucial for brain health, being a precursor to acetylcholine, a neurotransmitter essential for memory and muscle control. This compound's role as a choline source makes it relevant in neurological studies:

- Transport Mechanism : Research has identified MFSD7c as a transporter for choline across the blood-brain barrier. This mechanism is vital for maintaining adequate choline levels in the brain, which may be supported by dietary supplements like this compound .

- Choline Deficiency : Studies have shown that choline deficiency can impair mitochondrial function and membrane integrity, suggesting that supplementation with compounds like this compound could mitigate these effects .

Nutritional Applications

This compound is increasingly recognized as a nutritional supplement, particularly beneficial for populations at risk of choline deficiency.

Dietary Supplementation

- Improvement of Liver Health : In livestock studies, supplementation with rumen-protected B vitamins and choline has been shown to reduce liver fat content postpartum in cows, indicating potential benefits for metabolic health .

- Human Nutrition : Higher dietary intake of choline has been associated with reduced inflammatory markers in healthy adults, suggesting that this compound could serve as an effective supplement to enhance overall health and reduce disease risk .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

Eigenschaften

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.C5H14NO/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-6(2,3)4-5-7/h2-5,7-11H,1H2,(H,12,13);7H,4-5H2,1-3H3/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWRGESBUBDIIB-JJKGCWMISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C(C(C(C(C(C(=O)[O-])O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCO.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507-30-2 | |

| Record name | Choline gluconate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLINE GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M607MGJ8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.